2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine
Description
2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine (CAS: 1565737-23-6) is a small molecule featuring a pyrimidine ring substituted with a cyclopentylsulfanyl group at the 2-position and an ethanamine moiety at the 5-position . Its molecular formula is C₁₁H₁₇N₃S, with a molecular weight of 223.34 g/mol .
Properties
IUPAC Name |
2-(2-cyclopentylsulfanylpyrimidin-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c12-6-5-9-7-13-11(14-8-9)15-10-3-1-2-4-10/h7-8,10H,1-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQYZFORWYJBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(C=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine typically involves the reaction of a pyrimidine derivative with a cyclopentylsulfanyl group. One common method includes the use of cyclopentylthiol and a pyrimidine derivative under specific reaction conditions to introduce the cyclopentylsulfanyl group onto the pyrimidine ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Pyrimidine Ring Reactivity
The pyrimidine core participates in nucleophilic aromatic substitution (S<sub>N</sub>Ar) and cross-coupling reactions.
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-withdrawing cyclopentylsulfanyl group activates position 4/6 of the pyrimidine ring for substitution. Example reactions include:
Key Observations :
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Position 4 is preferentially substituted due to steric hindrance from the cyclopentylsulfanyl group at position 2 .
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Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Ethanamine Functional Group Reactivity
The primary amine undergoes acylation, alkylation, and condensation reactions.
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et<sub>3</sub>N, DCM, 0°C | N-Acetylated derivative | 89% | |
| Benzoyl chloride | Pyridine, RT, 2 h | N-Benzoylated compound | 78% |
Reductive Amination
Reaction with aldehydes/ketones in the presence of NaBH<sub>3</sub>CN yields secondary amines:
Schiff Base Formation
Condensation with 4-nitrobenzaldehyde forms a stable imine (λ<sub>max</sub> = 410 nm in UV-Vis), confirmed by <sup>1</sup>H NMR (δ 8.3 ppm, singlet for CH=N) .
Cyclopentylsulfanyl Group Transformations
The thioether moiety participates in oxidation and alkylation:
Oxidation to Sulfone
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → RT, 4 h | Cyclopentylsulfonyl derivative | 83% | |
| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 6 h | Sulfoxide intermediate | 68% |
Alkylation
Reaction with methyl iodide in basic conditions forms sulfonium salts, which are unstable but detectable via HRMS ([M+CH<sub>3</sub>]<sup>+</sup> at m/z 254.08) .
Stability and Degradation
-
Hydrolytic Stability : Resistant to aqueous acid (pH 2, 24 h) but degrades in basic conditions (pH 12, t<sub>1/2</sub> = 3 h) via amine oxidation .
-
Thermal Stability : Decomposes above 200°C (DSC peak at 215°C, ).
This compound’s modular reactivity enables diverse applications in medicinal chemistry, particularly in kinase inhibitor development. Further studies should explore its catalytic cross-coupling potential and enantioselective transformations.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily related to its structural characteristics. The presence of a pyrimidine ring and cyclopentylsulfanyl group contributes to its pharmacological profile.
Antitumor Activity
Research indicates that compounds similar to 2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine demonstrate significant antiproliferative effects against various cancer cell lines.
In Vitro Studies :
- The compound has shown low nanomolar IC50 values against several cancer cell lines, indicating potent antiproliferative activity. For instance, studies reveal IC50 values around 20 nM in glioma cells, suggesting effectiveness in targeting brain tumors.
In Vivo Studies :
- In xenograft models, derivatives of this compound have outperformed standard treatments like temozolomide, highlighting their potential as therapeutic agents against resistant cancer types.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
| Substituent Position | Effect on Activity |
|---|---|
| 2-position | Variations in substituents significantly affect potency; bulky groups enhance activity against specific cancers. |
| Conformational Flexibility | Enhances interaction with biological targets, potentially improving efficacy. |
Case Study 1: Glioma Cells
A study evaluated the effects of cyclopentylsulfanyl derivatives on glioma cells, revealing that the compound induced apoptosis through microtubule destabilization. The analog exhibited an IC50 value of approximately 20 nM against U251 glioma cells, demonstrating its potential as a therapeutic agent for brain tumors.
Case Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibition profile of pyrimidine derivatives. The study found that these compounds effectively inhibited CDK4/6 and PI3K pathways in breast cancer models, suggesting a multi-targeted approach in cancer therapy.
Potential Applications Beyond Oncology
While the primary focus has been on antitumor activity, the compound may also have applications in other areas:
Enzyme Inhibition
Research suggests that similar compounds can inhibit enzymes involved in metabolic pathways relevant to disease progression. For example, some studies indicate potential inhibition of acetylcholinesterase, which is crucial in neurodegenerative diseases .
Antimicrobial Activity
Preliminary studies have suggested that derivatives with similar structures exhibit antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[2-(cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine and analogous ethanamine derivatives:
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity :
- The cyclopentylsulfanyl group in the target compound confers higher lipophilicity compared to smaller substituents like cyclopropyl or methylsulfanyl . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The trifluoromethyl group (CAS: 1538757-63-9) introduces strong electron-withdrawing effects, which could improve binding to electron-rich targets like kinase ATP-binding pockets .
Stereochemical Considerations: Chiral analogs like (1R)-1-(2-chloropyrimidin-5-yl)ethylamine (CAS: 1344616-35-8) demonstrate the importance of stereochemistry in biological activity, a factor absent in the non-chiral target compound .
Research Findings and Patent Landscape
- Kinase Inhibitor Analogs : Avapritinib (Figure 59, ) and selumetinib sulfate () share ethanamine backbones but incorporate bulkier substituents (e.g., fluorophenyl, benzimidazole) for enhanced target specificity . The target compound’s smaller structure may limit its utility in similar applications without further derivatization.
- Synthetic Accessibility : and highlight synthetic routes for ethanamine derivatives, suggesting that the target compound could be synthesized via analogous methods, such as nucleophilic substitution or reductive amination .
Biological Activity
2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H17N3S
- Molecular Weight : 225.34 g/mol
- CAS Number : 104226386
Biological Activity
The biological activity of 2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine has been investigated in various studies, revealing its potential as a pharmacological agent. Below are key findings related to its biological properties:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. While specific data on 2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine is limited, compounds with similar structures have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) .
The proposed mechanism of action for pyrimidine derivatives typically involves interference with nucleic acid synthesis or inhibition of key enzymes necessary for bacterial growth. For instance, the presence of the pyrimidine ring is crucial for binding to target sites within microbial cells, suggesting that 2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine may share this mechanism .
Structure-Activity Relationship (SAR)
Research on related compounds has established a structure-activity relationship that is vital for understanding the efficacy of 2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine. Modifications in the cyclopentylsulfanyl group and the pyrimidine structure can significantly affect biological activity. For example, the introduction of different substituents on the pyrimidine ring has been shown to enhance antibacterial potency .
Case Studies
- Case Study 1: Antimicrobial Efficacy
- Case Study 2: Cytotoxicity Assessment
Data Table: Comparative Biological Activity
| Compound Name | MIC (μg/mL) | Target Organism | Notes |
|---|---|---|---|
| 2-[2-(Cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-am | TBD | TBD | Potentially active based on structure |
| Related Pyrimidine Derivative A | 2 | MRSA | High potency |
| Related Pyrimidine Derivative B | 4 | VRE | Moderate potency |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-[2-(cyclopentylsulfanyl)pyrimidin-5-yl]ethan-1-amine, and how do reaction conditions influence yield?
- Methodology :
-
Nucleophilic substitution : Cyclopentylthiol can react with 2-chloro-5-(2-aminoethyl)pyrimidine under basic conditions (e.g., NaH in DMF at 60°C). This method is analogous to the synthesis of 1-(ethylsulfanyl)propan-2-amine, where sulfur nucleophiles displace halides .
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Protection-deprotection strategies : The primary amine group in the ethan-1-amine moiety may require protection (e.g., Boc or Fmoc) during pyrimidine functionalization to prevent side reactions .
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Key considerations : Solvent polarity (e.g., DMF vs. THF) and temperature control are critical to minimize decomposition of the pyrimidine ring.
- Data Table : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|
| Nucleophilic substitution | 65–78 | ≥95% | |
| Reductive amination | 45–60 | ≥90% |
Q. How can researchers characterize the structural integrity of this compound, particularly the cyclopentylsulfanyl-pyrimidine linkage?
- Methodology :
- NMR spectroscopy : H and C NMR can confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH signals) and the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNS) and detects fragmentation patterns indicative of the sulfanyl group.
- X-ray crystallography : For unambiguous confirmation, co-crystallization with stabilizing agents (e.g., HCl salts) may resolve bond geometries .
Advanced Research Questions
Q. What computational strategies are optimal for predicting the binding interactions of this compound with Hsp70/Hsc70, and how do docking parameters affect accuracy?
- Methodology :
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Glide docking : Use the OPLS-AA force field with flexible ligand sampling to account for torsional freedom in the ethan-1-amine chain. Glide’s hierarchical filters improve pose prediction accuracy (RMSD <1 Å in 50% of cases) .
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Solvent effects : Include implicit solvent models (e.g., Poisson-Boltzmann) to penalize exposed charged groups, as improper solvation can lead to false positives .
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Validation : Cross-check results with molecular dynamics (MD) simulations (e.g., Desmond) to assess binding stability over 100 ns trajectories.
- Data Table : Docking Software Performance
| Software | RMSD Threshold (<2 Å) | Enrichment Factor | Reference |
|---|---|---|---|
| Glide | 67% | 35.2 | |
| GOLD | 34% | 15.8 |
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data for pyrimidine-ethanamine derivatives?
- Methodology :
- Systematic substitution : Modify the cyclopentylsulfanyl group (e.g., replace with cyclohexyl or arylthio) and quantify changes in target affinity (e.g., kinase inhibition or Hsp70 modulation) .
- Data normalization : Control for assay variability (e.g., ATP concentration in kinase assays) using reference inhibitors like avapritinib .
- Meta-analysis : Apply cheminformatics tools (e.g., KNIME or Schrödinger’s Canvas) to correlate electronic parameters (Hammett σ) with bioactivity trends .
Q. What strategies mitigate instability of the sulfanyl group during in vitro assays?
- Methodology :
- Buffer optimization : Use antioxidants (e.g., 1 mM DTT) in PBS (pH 7.4) to prevent oxidative cleavage of the C–S bond.
- LC-MS monitoring : Track degradation products (e.g., pyrimidine-2-ol) during long-term stability studies (24–72 hours) .
- Pro-drug approaches : Replace the sulfanyl group with a stable bioisostere (e.g., sulfone or methylene) while retaining target engagement .
Conflict Resolution in Data Interpretation
Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?
- Methodology :
- Pose clustering : Analyze the top 10 Glide-predicted poses for consensus interactions (e.g., hydrogen bonds with Asp40 in Hsp70) .
- Mutagenesis studies : Validate key residues (e.g., Ala scanning) to confirm docking-predicted binding hotspots .
- SPR vs. ITC : Compare surface plasmon resonance (SPR) kinetics with isothermal titration calorimetry (ITC) to distinguish nonspecific binding from enthalpic contributions .
Key Notes
- Avoid commercial synthesis protocols; prioritize peer-reviewed methodologies.
- Cross-validate structural data (e.g., NMR + HRMS) to address synthetic batch variability.
- For biological studies, contextualize findings within the broader scope of pyrimidine-ethanamine derivatives (e.g., kinase inhibitors like avapritinib) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
